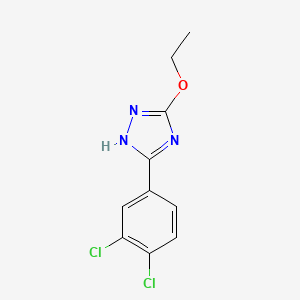![molecular formula C18H20N4O9 B12908398 N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine CAS No. 88121-72-6](/img/structure/B12908398.png)
N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a nitrophenethyl group attached to a carbamate moiety, which is further connected to a dihydropyrimidinyl group
Métodos De Preparación
The synthesis of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrophenethyl Group: The nitrophenethyl group can be attached via a nucleophilic substitution reaction using a nitrophenethyl halide and the dihydropyrimidinone intermediate.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the intermediate with an appropriate isocyanate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes involved in carbamate metabolism.
Medicine: The compound’s potential pharmacological properties, such as enzyme inhibition, make it a candidate for drug development. It could be explored for its potential as an anticancer or antimicrobial agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate linkage can also play a role in binding to target proteins, potentially affecting their function. The exact pathways and molecular targets involved would require further experimental investigation.
Comparación Con Compuestos Similares
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
4-Nitrophenethyl Carbamate: Lacks the dihydropyrimidinone and tetrahydrofuran moieties, making it less complex and potentially less versatile in chemical modifications.
Dihydropyrimidinone Derivatives: Compounds with similar dihydropyrimidinone cores but different substituents, which may have different biological activities and chemical reactivities.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings but different functional groups, which may affect their solubility, reactivity, and biological properties.
Propiedades
Número CAS |
88121-72-6 |
|---|---|
Fórmula molecular |
C18H20N4O9 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)ethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1 |
Clave InChI |
YKLBQZDSEFXNEP-DTZQCDIJSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




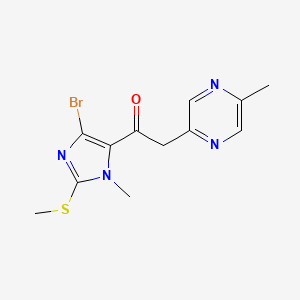

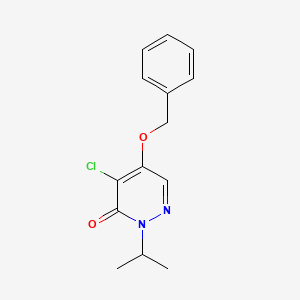

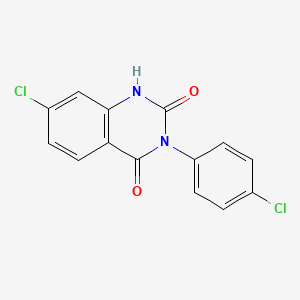
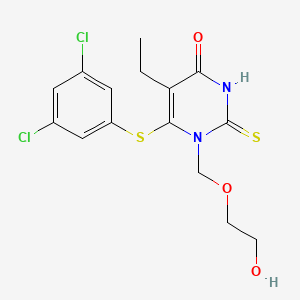
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
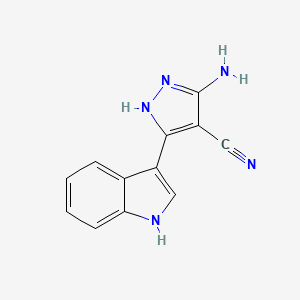
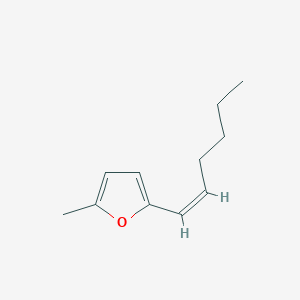
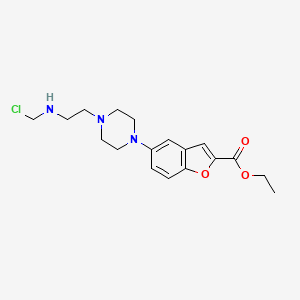
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
